Desmethylclotiazepam

描述

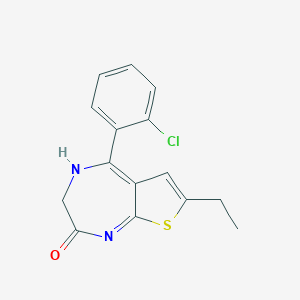

去甲氯氮卓是一种噻吩二氮卓化合物,是氯氮卓的活性代谢产物。 它以其抗焦虑、抗惊厥和肌肉松弛特性而闻名 。 该化合物的分子式为 C15H13ClN2OS,摩尔质量为 304.8 g/mol .

准备方法

合成路线和反应条件: 去甲氯氮卓可以通过氯氮卓的脱甲基化合成。 该过程涉及在特定反应条件下从母体化合物氯氮卓中去除甲基 .

工业生产方法: 去甲氯氮卓的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括结晶和纯化等步骤,以获得最终产品 .

反应类型:

氧化: 去甲氯氮卓可以发生氧化反应,导致形成各种氧化代谢产物。

还原: 该化合物在特定条件下也可以被还原以产生还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用氢化锂铝等还原剂。

取代: 取代反应中使用各种卤化剂和亲核试剂.

主要形成的产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生羟基化的代谢产物,而还原可以产生脱甲基化的衍生物 .

科学研究应用

Pharmacological Properties

Desmethylclotiazepam exhibits several pharmacological properties that make it valuable for research:

- Anxiolytic Effects : It is studied for its potential in treating anxiety disorders.

- Anticonvulsant Properties : The compound may be beneficial in managing epilepsy.

- Sedative Effects : It can induce sedation, making it useful in various therapeutic contexts.

Scientific Research Applications

This compound is widely utilized in various scientific fields:

- Analytical Reference Standard : It serves as a reference standard in forensic and pharmaceutical research, aiding in the identification and quantification of substances in biological samples .

- Pharmacokinetic Studies : Research has focused on understanding its metabolic pathways and effects on the human body. For example, studies have shown variations in clearance rates among different populations, particularly in elderly patients .

- Drug-Facilitated Crime Investigations : The compound's role in drug-facilitated crimes has been documented, emphasizing its importance in toxicological analyses .

Comparison of this compound with Related Compounds

| Compound | Mechanism of Action | Therapeutic Uses | Metabolic Pathway |

|---|---|---|---|

| This compound | Positive allosteric modulator | Anxiety disorders, epilepsy | Metabolite of clotiazepam |

| Clotiazepam | Full agonist at GABA | Anxiety disorders | Hepatic metabolism |

| Diazepam | Positive allosteric modulator | Anxiety, seizures | Hepatic oxidation |

| Lorazepam | Positive allosteric modulator | Anxiety, insomnia | Conjugation |

Case Studies

-

Elderly Patient Pharmacotherapy :

A study highlighted the altered pharmacokinetics of benzodiazepines like this compound in elderly patients. Due to increased volume distribution and decreased clearance rates, careful dosage adjustments are necessary to avoid adverse effects while maintaining therapeutic efficacy . -

Forensic Toxicology :

In forensic settings, this compound has been identified as a significant analyte in drug-facilitated crime cases. Its detection aids law enforcement agencies in understanding drug interactions and potential impacts on victims . -

Comparative Efficacy Studies :

Research comparing this compound with other benzodiazepines indicated its unique metabolic profile could influence its clinical effectiveness and side effect profile. This has implications for prescribing practices among different patient demographics .

作用机制

去甲氯氮卓通过结合到γ-氨基丁酸(GABA)受体的苯二氮卓部位来发挥其作用。 这种结合增强了 GABA 的抑制效应,导致氯离子流入增加和神经元超极化。 结果是神经元兴奋性降低,这解释了其抗焦虑、抗惊厥和肌肉松弛作用 .

类似化合物:

独特性: 去甲氯氮卓因其特定的代谢途径和与氯氮卓相比缺少甲基而独一无二。 这种结构差异可能会影响其药代动力学和药效学,使其成为研究和治疗应用中的宝贵化合物 .

相似化合物的比较

Clotiazepam: The parent compound from which desmethylclotiazepam is derived.

Diazepam: Another benzodiazepine with anxiolytic and anticonvulsant properties.

Lorazepam: A benzodiazepine with similar therapeutic uses but different metabolic pathways and potency.

Uniqueness: this compound is unique due to its specific metabolic pathway and the absence of a methyl group compared to clotiazepam. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and therapeutic applications .

生物活性

Desmethylclotiazepam, an active metabolite of clotiazepam, belongs to the thienodiazepine class of compounds and exhibits significant biological activity primarily through its interaction with the GABA receptor. This article delves into its pharmacological properties, mechanisms of action, biochemical pathways, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is characterized by the absence of a methyl group compared to its parent compound, clotiazepam. This structural difference influences its pharmacokinetics and pharmacodynamics.

- Metabolism : It is produced via the demethylation of clotiazepam, which is extensively metabolized in the liver. The metabolic pathways include oxidation and reduction reactions that yield various metabolites.

GABA Receptor Modulation

this compound acts as a positive allosteric modulator at the GABA receptor, enhancing GABAergic inhibition. This modulation leads to:

- Increased Frequency of Chloride Ion Channel Opening : By increasing the frequency at which the ion channel opens, this compound facilitates greater chloride ion influx, resulting in hyperpolarization of neurons.

- Reduced Neuronal Excitability : The enhanced inhibitory effect contributes to anxiolytic (anxiety-reducing), anticonvulsant, and sedative effects.

Pharmacokinetics

- Bioavailability : Clotiazepam has a bioavailability of approximately 90%, suggesting that this compound may also exhibit high bioavailability due to its metabolic relationship.

- Half-life : The elimination half-life for clotiazepam has been reported between 6.5 to 17.8 hours in clinical studies, indicating a relatively prolonged effect which may also apply to its metabolite .

Clinical Implications

- Anxiety Disorders : this compound's anxiolytic properties make it a candidate for treating anxiety disorders. Its mechanism aligns with other benzodiazepines known for similar therapeutic uses.

- Polysubstance Use : In forensic studies, this compound has been detected alongside other benzodiazepines and opioids in illicit drug samples, highlighting its prevalence in polysubstance use scenarios .

Analytical Studies

- A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyzed various benzodiazepines including this compound in street drug samples. This research emphasized the importance of accurate detection methods in understanding drug interactions and prevalence in urban settings .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Anxiolytic Properties | Half-Life (hours) |

|---|---|---|---|

| This compound | Positive allosteric modulator at GABA | Yes | 6.5 - 17.8 |

| Clotiazepam | Full agonist at GABA | Yes | 6.5 - 17.8 |

| Diazepam | Positive allosteric modulator at GABA | Yes | 20 - 50 |

| Lorazepam | Positive allosteric modulator at GABA | Yes | 10 - 20 |

化学反应分析

Hydrolysis and Stability in Aqueous Media

Benzodiazepines like desmethylclotiazepam are prone to hydrolysis under acidic or basic conditions. The lactam ring (a cyclic amide) can cleave in the presence of water, particularly with acid or base catalysis. For example:

This reactivity aligns with studies on enzyme-catalyzed hydrolysis mechanisms and acid/base-driven degradation pathways .

Metabolic Oxidation and Redox Reactions

In biological systems, hepatic cytochrome P450 enzymes oxidize benzodiazepines. This compound likely undergoes:

-

N-Dealkylation : Removal of alkyl groups from the nitrogen atoms.

-

Hydroxylation : Addition of hydroxyl groups to the aromatic ring or aliphatic side chains.

Electrochemical studies suggest that such reactions may involve radical intermediates stabilized by aromatic systems . For instance, catechol-like redox cycling could apply to hydroxylated metabolites.

Synthetic Modifications

While no direct synthesis data exists for this compound, related benzodiazepines are synthesized via:

Delepine Reaction

Primary amine intermediates (critical for benzodiazepine cores) can be synthesized from alkyl halides using hexamethylenetetramine . Example:

This method avoids harsh conditions, preserving sensitive functional groups.

Arndt-Eistert Homologation

Used to extend carbon chains in carboxylic acid derivatives , this could modify side chains in this compound precursors:

Catalytic Functionalization

Recent advances in electrochemistry demonstrate that non-redox reactions (e.g., nucleophilic substitutions) can be accelerated via electric fields . Applied to this compound, this might enable:

-

Site-selective alkylation without traditional catalysts.

-

Green synthesis routes using renewable electricity to drive bond formation .

Data Table: Hypothetical Reaction Pathways

Challenges and Research Gaps

The absence of direct studies on this compound limits mechanistic certainty. Future work could leverage:

属性

IUPAC Name |

5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWDXZCLEWQSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。